![molecular formula C21H21ClSn B1600775 Stannane, chlorotris(4-methylphenyl)- CAS No. 32538-28-6](/img/structure/B1600775.png)
Stannane, chlorotris(4-methylphenyl)-
Overview
Description
Stannane, chlorotris(4-methylphenyl)- is an organometallic compound with a molecular formula of C14H15ClSn. It is a colorless, odorless, crystalline solid that is insoluble in most organic solvents. Stannane, chlorotris(4-methylphenyl)- is a versatile reagent used in organic synthesis and as a catalyst in many chemical reactions. It is also used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research has been conducted on the molecular and crystal structures of various organotin compounds, including chlorotris[(dimethylphenylsilyl)methyl]stannane, revealing insights into their chemical properties and behavior. Studies using single-crystal X-ray diffraction have shown that the binding of bulky ligands around tin can cause significant distortion of the tetrahedral geometry, highlighting the impact of ligand structure on the molecular geometry of stannanes (Schomburg, Linoh, Link, & Tacke, 1988).
Stannacyclobutenes and Their Reactivity
Investigations into the reactivity of chloro(mesityl)stannanes with lithium compounds have led to the synthesis of stannacyclobutenes, a type of organotin compound with a four-membered ring structure. These studies contribute to understanding the mechanisms of rearrangement reactions involving stannanes and the potential for creating novel organometallic compounds with unique properties (Weidenbruch, Schäfers, Schlaefke, Peters, & Schnering, 1991).
Catalytic Applications
Recent advancements have shown that methyl esters can be converted to stannanes through a decarbonylative cross-coupling process, facilitated by nickel catalysis. This method opens up new possibilities for synthesizing arylstannanes from common esters, providing a versatile approach for organometallic chemistry and potential applications in catalysis and synthetic organic chemistry (Yue, Zhu, & Rueping, 2018).
Stability and Degradation Studies
The stability of polystannanes towards light has been a subject of study, revealing the influence of pendant side groups on the photostability of these materials. Such research is crucial for understanding the degradation mechanisms of organotin polymers and improving their stability for industrial applications (Trummer, Nauser, Lechner, Uhlig, & Caseri, 2011).
properties
IUPAC Name |
chloro-tris(4-methylphenyl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H7.ClH.Sn/c3*1-7-5-3-2-4-6-7;;/h3*3-6H,1H3;1H;/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXAXLXLVGYRH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186245 | |
Record name | Stannane, chlorotris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stannane, chlorotris(4-methylphenyl)- | |
CAS RN |
32538-28-6 | |
Record name | Stannane, chlorotris(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032538286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, chlorotris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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